(1S,2R)-2-Aminocyclopentanol hydrobromide
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Overview
Description
(1S,2R)-2-Aminocyclopentanol hydrobromide is a chiral compound with significant potential in various scientific fields. It is a derivative of cyclopentanol, featuring an amino group and a hydroxyl group on adjacent carbon atoms, making it an important intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of catalytic hydrogenation to reduce the ketone group, followed by amination using reagents like ammonia or amines under controlled conditions .
Industrial Production Methods
In industrial settings, the production of (1S,2R)-2-Aminocyclopentanol hydrobromide may involve large-scale catalytic hydrogenation processes, utilizing high-pressure reactors and efficient catalysts to ensure high yields and purity. The subsequent amination step is optimized for scalability, often employing continuous flow reactors to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Aminocyclopentanol hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for hydroxyl group substitution.
Major Products
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: Cyclopentylamine.
Substitution: Halogenated cyclopentane derivatives.
Scientific Research Applications
(1S,2R)-2-Aminocyclopentanol hydrobromide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Aminocyclopentanol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and influencing biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-Bromocyclopentanol: Similar structure but with a bromine atom instead of an amino group.
(1S,2R)-2-Hydroxycyclopentanol: Lacks the amino group, featuring only the hydroxyl group.
(1S,2R)-2-Aminocyclohexanol: Similar structure but with a six-membered ring instead of a five-membered ring
Uniqueness
(1S,2R)-2-Aminocyclopentanol hydrobromide is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. Its chiral nature makes it valuable in asymmetric synthesis, and its dual functional groups enable diverse chemical transformations and applications in various fields .
Properties
Molecular Formula |
C5H12BrNO |
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Molecular Weight |
182.06 g/mol |
IUPAC Name |
(1S,2R)-2-aminocyclopentan-1-ol;hydrobromide |
InChI |
InChI=1S/C5H11NO.BrH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1 |
InChI Key |
FYQFGTSXWQSEHB-JBUOLDKXSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)O)N.Br |
Canonical SMILES |
C1CC(C(C1)O)N.Br |
Origin of Product |
United States |
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